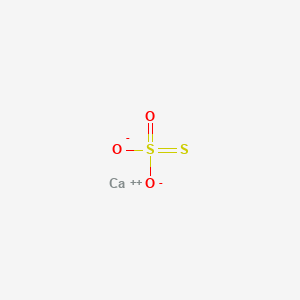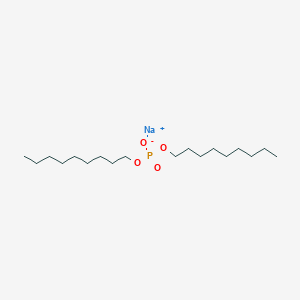
Calcium thiosulfate
Descripción general
Descripción
Calcium thiosulfate is an inorganic compound with the chemical formula CaS2O3. It is significant in various fields including agriculture, waste treatment, and medicine . It often appears as a clear, colorless liquid or as colorless crystals when in solid form .
Synthesis Analysis
Calcium thiosulfate is typically synthesized via the reaction of calcium sulfite with sulfur, in the presence of moisture. An alternative method of production involves the reaction of calcium hydroxide with sulfur dioxide and sulfur . The reactions are as follows:Molecular Structure Analysis
The molecular formula of calcium thiosulfate is CaS2O3. It represents the atomic combination of calcium, sulfur, and oxygen . The molecular weight is approximately 152.21 g/mol .Chemical Reactions Analysis
Calcium thiosulfate is a reducing agent. It is routinely used as a titrant to determine concentrations of oxidants such as hypochlorite in bleach and dissolved oxygen in water . It instantly dechlorinates water, and is used to stop a bleaching action in the paper-making industry .Physical And Chemical Properties Analysis
Calcium thiosulfate is highly soluble in water, unlike many other calcium compounds, and is also able to dissolve certain metals such as gold and silver . Its molecular weight is approximately 152.18 g/mol. It has a density of 1.6 g/cm^3 in liquid form. Its melting point is around 60°C (140°F), and it decomposes upon heating before reaching a boiling point .Aplicaciones Científicas De Investigación
Gold Thiosulfate Recovery
Calcium thiosulfate (CaS2O3) is used as an alternative lixiviant to cyanide for treating double refractory gold ores. Research on polyethylenimine coated iron oxide magnetic nanoparticles (PEI-MNPs) evaluated their efficiency in adsorbing gold from thiosulfate leaching systems containing gold, copper, and calcium thiosulfate. These nanoparticles demonstrated efficient gold adsorption under certain conditions, offering an alternative method for gold recovery from thiosulfate leaching systems (Ilankoon et al., 2020).
Flotation Selectivity in Nickel-Copper Ores
Calcium and thiosulfate ions influence the flotation of Ni-Cu ore. These ions enhance the flotability of sulfides, especially after grinding in steel mills. Calcium activates nickel and copper sulfides when there's a galvanic effect from mill iron. Thiosulfate, in contrast, reduces the influence of hydrophilic compounds on sulfide particles, thus improving flotation (Kirjavainen, Schreithofer & Heiskanen, 2002).
Alternative Lixiviant to Cyanide for Gold Ores
Thiosulfate, including calcium thiosulfate, is an attractive alternative to cyanide for processing gold. It forms strong gold and silver complexes and effectively leaches gold ores when catalyzed by Cu(II). This process is used for carbonaceous ores and copper-gold ores where cyanide is less effective or consumes more. The copper-calcium thiosulfate process developed by Barrick Gold Corporation is an industrial application of this research (Aylmore, 2016).
Vascular Calcification and Thiosulfate
Calcium thiosulfate's role in vascular calcification has been studied, revealing its potential to prevent calcification in uremic rats. Thiosulfate treatment showed a reduction in vascular calcifications, a complication in chronic kidney disease. These findings suggest potential therapeutic applications of calcium thiosulfate in conditions involving vascular calcifications (Pasch et al., 2008).
Thiosulfate in Soil Treatment
Calcium polysulfide, including calcium thiosulfate, has been used in treating Cr(VI)-contaminated soils. Its prolonged reducing capacity is significant for environmental remediation. The presence of thiosulfate in treated soils suggests its role in maintaining reductive conditions, beneficial for handling contaminated soils (Chrysochoou & Johnston, 2015).
Kidney Stone Prevention
Studies on genetic hypercalciuric rats, a model for calcium phosphate stone formation, show that sodium thiosulfate can reduce the formation of calcium kidney stones. While the mechanism is not fully understood, the findings indicate potential applications of calcium thiosulfate in preventing kidney stone recurrence (Asplin et al., 2009).
Safety And Hazards
While calcium thiosulfate is generally considered safe to handle, some precautions are necessary. Direct contact can cause skin and eye irritation, so personal protective equipment, including gloves and safety glasses, is recommended . It’s important to ensure good ventilation when handling the compound to avoid inhalation of any fumes .
Direcciones Futuras
Thiosulfate is a lixiviant with potential applications for extraction of precious metals with lower environmental impact . As an alternative leaching reagent to cyanide, thiosulfate has promising gold extraction efficiency with much lower risk to operators and the environment . Certain microorganisms can produce thiosulfate as the final product of their metabolism, representing potential for lower emissions and costs in the manufacture of gold leaching reagents .
Propiedades
IUPAC Name |
calcium;dioxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYYUXPSKDFLEC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034415 | |
| Record name | Calcium thiosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, (50% solution): Liquid; Soluble in water; [MSDSonline] | |
| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium thiosulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4182 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Calcium thiosulfate | |
CAS RN |
10124-41-1 | |
| Record name | Calcium thiosulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiosulfuric acid (H2S2O3), calcium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium thiosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium thiosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM THIOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IO10O728E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CALCIUM THIOSULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















